molecular formula C23H29N5O6 B14409970 L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide CAS No. 83578-99-8

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide

Cat. No.: B14409970
CAS No.: 83578-99-8
M. Wt: 471.5 g/mol
InChI Key: WQQXUBKIAFYSHU-CCKFTAQKSA-N
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Description

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide is a synthetic peptide compound It is composed of the amino acids tyrosine, alanine, phenylalanine, and glycine, with an additional hydroxyl group attached to the glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions involving the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with electrophilic centers in the peptide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalaninamide
  • L-Tyrosyl-L-alanyl-L-phenylalanylglycinamide
  • DL-Phenylalanine

Uniqueness

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide is unique due to its specific amino acid sequence and the presence of the hydroxyl group on the glycine residue. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

83578-99-8

Molecular Formula

C23H29N5O6

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C23H29N5O6/c1-14(26-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)27-19(12-15-5-3-2-4-6-15)23(33)25-13-20(30)28-34/h2-10,14,18-19,29,34H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,28,30)/t14-,18+,19+/m1/s1

InChI Key

WQQXUBKIAFYSHU-CCKFTAQKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NO)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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